molecular formula C10H4ClF2NO2 B6346209 5-Chloro-3-(3,5-difluorophenyl)-1,2-oxazole-4-carbaldehyde CAS No. 1188169-26-7

5-Chloro-3-(3,5-difluorophenyl)-1,2-oxazole-4-carbaldehyde

Cat. No.: B6346209
CAS No.: 1188169-26-7
M. Wt: 243.59 g/mol
InChI Key: MYBJRNAJUZZPKZ-UHFFFAOYSA-N
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Description

5-Chloro-3-(3,5-difluorophenyl)-1,2-oxazole-4-carbaldehyde is a chemical compound with the molecular formula C9H4ClF2NO. It is a member of the isoxazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-(3,5-difluorophenyl)-1,2-oxazole-4-carbaldehyde typically involves the reaction of 3,5-difluoroaniline with chloroacetyl chloride to form an intermediate, which is then cyclized to produce the desired isoxazole compound. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-(3,5-difluorophenyl)-1,2-oxazole-4-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Chloro-3-(3,5-difluorophenyl)-1,2-oxazole-4-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Chloro-3-(3,5-difluorophenyl)-1,2-oxazole-4-carbaldehyde involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-3-(3,5-difluorophenyl)-1,2-oxazole-4-carbaldehyde is unique due to its combination of the isoxazole ring and the aldehyde functional group, which imparts distinct chemical reactivity and potential biological activities. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

5-chloro-3-(3,5-difluorophenyl)-1,2-oxazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4ClF2NO2/c11-10-8(4-15)9(14-16-10)5-1-6(12)3-7(13)2-5/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYBJRNAJUZZPKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)F)C2=NOC(=C2C=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4ClF2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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